2-Chloro-4,4,4-trifluoro-1-phenyl-butane-1,3-dione
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Overview
Description
2-Chloro-4,4,4-trifluoro-1-phenyl-butane-1,3-dione is an organic compound with the molecular formula C10H6ClF3O2. This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4,4-trifluoro-1-phenyl-butane-1,3-dione typically involves the reaction of 2-chloro-1-phenyl-1,3-butanedione with trifluoromethylating agents. One common method is the reaction of 2-chloro-1-phenyl-1,3-butanedione with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,4,4-trifluoro-1-phenyl-butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Chloro-4,4,4-trifluoro-1-phenyl-butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,4,4-trifluoro-1-phenyl-butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenyl ring and chlorine atom contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar structure but lacks the chlorine atom.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Contains a fluorine atom on the phenyl ring instead of chlorine.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Different functional groups but shares the chloro and trifluoromethyl characteristics.
Uniqueness
2-Chloro-4,4,4-trifluoro-1-phenyl-butane-1,3-dione is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various chemical reactions and applications in research and industry.
Properties
IUPAC Name |
2-chloro-4,4,4-trifluoro-1-phenylbutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7(9(16)10(12,13)14)8(15)6-4-2-1-3-5-6/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKVHDUUAACUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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